Product packaging for Diethyl 2H-1-benzopyran-2-ylphosphonate(Cat. No.:CAS No. 114087-02-4)

Diethyl 2H-1-benzopyran-2-ylphosphonate

Cat. No.: B14294096
CAS No.: 114087-02-4
M. Wt: 268.24 g/mol
InChI Key: NRAQTBNMOSIIQL-UHFFFAOYSA-N
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Description

Clarification of Related Benzopyran-Phosphonate Scaffolds and Nomenclature

The term "benzopyran" refers to a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a pyran ring. ijbpas.com The nomenclature specifies the location of the non-aromatic carbon atom in the pyran ring, leading to isomers such as 2H-1-benzopyran and 4H-1-benzopyran. ijbpas.com

The core of the subject compound is the coumarin (B35378) scaffold, which has the systematic IUPAC name 2H-1-benzopyran-2-one. nih.govwikipedia.org This structure is characterized by a ketone group at the C-2 position of the 2H-1-benzopyran ring. The presence of this "oxo" group is critical and defines the coumarin class.

Phosphonate (B1237965) functionalization can occur at various positions on the benzopyran ring. The compound "Diethyl 2H-1-benzopyran-2-ylphosphonate" features a phosphonate group directly attached to the C-2 position of a simple benzopyran ring. However, the vast majority of research in this area focuses on "phosphonocoumarins," where the phosphonate group is attached to the coumarin (2-oxo-2H-1-benzopyran) core. This article centers on Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate , a key example where the diethyl phosphonate moiety is located at the C-3 position of the coumarin ring. The chemical behavior and synthetic strategies for coumarins are heavily dependent on the substituent at this C-3 position. nih.gov

Historical Development and Evolution of Phosphonocoumarin Chemistry

The synthesis of phosphonocoumarins has evolved significantly over the decades, driven by the quest for novel bioactive molecules.

Early Methods : The Knoevenagel condensation was one of the first methods applied to the synthesis of 3-substituted coumarins, including phosphonocoumarins. mdpi.comresearchgate.net This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, in this case, a phosphonate-containing reagent. Another foundational method is the Michaelis-Becker reaction, a classic approach for forming carbon-phosphorus bonds. researchgate.net

Modern Synthetic Advances : In recent years, more sophisticated and efficient methods have been developed. These modern techniques often align with the principles of green chemistry, such as promoting atom economy and reducing waste. mdpi.com Notable advancements include:

Palladium-Catalyzed C-H Functionalization : This approach allows for the direct phosphonation of the coumarin C-H bond, offering a more direct and atom-economical route to the target molecule. nih.gov

Silver-Catalyzed Phosphorylation : Similar to palladium catalysis, silver-catalyzed reactions have been employed for the direct Csp2-H radical phosphorylation of coumarins using H-phosphites. nih.gov

Electrochemical Phosphorylation : A newer method involves the electrochemical initiation of phosphorylation, providing a direct C-P bond formation at the C-3 position of the benzopyran system. mdpi.com

Sonication-Promoted Synthesis : The use of ultrasonic waves has been shown to promote and accelerate organic reactions involving metal-mediated processes, offering an alternative energy source for synthesis. mdpi.com

Table 1: Key Synthetic Methods for Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate

Method Description Key Features
Knoevenagel Condensation Condensation of a salicylaldehyde with an active methylene compound containing a phosphonate group. mdpi.comresearchgate.net Foundational method for 3-substituted coumarins.
Palladium-Catalyzed C-H Functionalization Direct phosphorylation of the C-3 C-H bond of a pre-formed coumarin ring using a palladium catalyst. nih.gov High atom economy, avoids pre-functionalization.
Silver-Catalyzed Phosphorylation Direct radical phosphorylation of the C-3 C-H bond using a silver catalyst and an H-phosphonate source. nih.gov Utilizes a radical pathway for C-P bond formation.
Electrochemical Synthesis Electrochemical initiation of the C-P bond formation at the C-3 position of the coumarin ring system. mdpi.com Avoids chemical oxidants/reductants, aligns with green chemistry.

Significance of the 2H-1-Benzopyran-2-one (Coumarin) Core in Organic Synthesis

The coumarin (2H-1-benzopyran-2-one) nucleus is a prominent scaffold in organic and medicinal chemistry, often described as a "privileged structure." nih.govfrontiersin.org Its significance stems from several key attributes:

Natural Abundance : Coumarins are a large family of secondary metabolites found widely in nature, identified in over 1300 species of plants, as well as in some fungi and bacteria. nih.gov The history of these natural products dates back to 1820 when the parent compound, coumarin, was first isolated. nih.gov

Broad Biological Activity : Coumarin derivatives exhibit a vast array of pharmacological effects, including anticoagulant, antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govnih.govresearchgate.net This biological versatility makes the coumarin scaffold a valuable template for drug discovery.

Synthetic Accessibility : The coumarin core can be readily synthesized and functionalized through various classic organic reactions. nih.gov Well-established methods like the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and Wittig reaction provide reliable access to a wide range of coumarin derivatives. wikipedia.orgfrontiersin.org

Physicochemical Properties : Coumarins generally possess attractive features such as low molecular weight, structural simplicity, and good solubility in most organic solvents. nih.gov Furthermore, many coumarin derivatives are known for their luminescent and fluorescent properties, leading to applications as dyes and sensors. nih.govmdpi.com

Research Rationale for Phosphonate Functionalization on the Coumarin Ring System

The strategic placement of a phosphonate group onto the coumarin ring is driven by the goal of creating hybrid molecules that synergistically combine the properties of both moieties. nih.gov The rationale for this functionalization is multifaceted:

Bioisosteric Replacement : The phosphonate group is a non-hydrolyzable analogue of the phosphate (B84403) group, which is ubiquitous in biological systems. uiowa.edu This allows phosphonate-containing molecules to act as stable mimics of natural phosphates, potentially inhibiting enzymes involved in phosphate metabolism.

Enhancement of Biological Activity : The introduction of a phosphoryl group, particularly at the C-3 position, is intended to enhance the inherent biological activities of the coumarin core. nih.gov The combination of the two fragments can lead to new compounds with a broad spectrum of biological activities. nih.gov

Modulation of Physicochemical Properties : Adding a phosphonate group significantly alters the molecule's properties. For instance, functionalization at the C-3 position has been shown to increase the topological polar surface area (TPSA), which can improve the potential for polar interactions with biological targets and create a better balance between lipophilicity and aqueous solubility. mdpi.com

Unique Chemical Reactivity : The electron-withdrawing nature of the phosphonate group at the C-3 position influences the chemical properties of the coumarin system, opening new avenues for further chemical modifications and biological interactions. nih.gov This combination has led to the development of potential agents with antiviral, cardiovascular, and antitumor properties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17O4P B14294096 Diethyl 2H-1-benzopyran-2-ylphosphonate CAS No. 114087-02-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114087-02-4

Molecular Formula

C13H17O4P

Molecular Weight

268.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-2H-chromene

InChI

InChI=1S/C13H17O4P/c1-3-15-18(14,16-4-2)13-10-9-11-7-5-6-8-12(11)17-13/h5-10,13H,3-4H2,1-2H3

InChI Key

NRAQTBNMOSIIQL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1C=CC2=CC=CC=C2O1)OCC

Origin of Product

United States

Synthetic Strategies for Diethyl 2 Oxo 2h 1 Benzopyran 3 Phosphonate and Its Derivatives

Classical and Established Synthetic Routes to 3-Phosphonocoumarins

The synthesis of diethyl 2-oxo-2H-1-benzopyran-3-phosphonates and their derivatives has been approached through several methodologies, ranging from classic condensation reactions to modern catalytic and electrochemical techniques. nih.gov

Knoevenagel Condensation Methodologies

The Knoevenagel condensation represents one of the most fundamental and widely utilized methods for the synthesis of 3-phosphonocoumarins. nih.gov The first synthesis of Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate was achieved via this route in 1966, involving the reaction of salicylaldehyde (B1680747) with triethyl phosphonoacetate under basic conditions. nih.gov However, purification of the final product proved challenging due to its high boiling point. nih.gov

Over the years, various modifications and catalytic systems have been developed to improve the efficiency and yield of this reaction. In 1985, a modified procedure using a titanium tetrachloride/pyridine (B92270) catalytic system in tetrahydrofuran (B95107) was reported for the synthesis of a series of substituted 3-diethylphosphonocoumarins from triethyl phosphonoacetate and various salicylaldehydes. nih.gov This method allowed for the first characterization of these compounds by ³¹P-NMR spectroscopy. nih.gov

Another effective catalytic system involves the use of piperidine (B6355638) acetate (B1210297)/β-alanine, which has demonstrated excellent activity in promoting the lactonization process between substituted salicylaldehydes and triethyl phosphonoacetate, resulting in high yields of the desired 3-phosphonocoumarins. nih.gov Other catalysts and conditions, including the use of adsorbents like Al₂O₃, zeolites, and Florisil, have also been explored. nih.gov

Catalyst SystemReactantsSolventConditionsYieldReference
Basic conditionsSalicylaldehyde, Triethyl phosphonoacetate--Not purified nih.gov
TiCl₄/PyridineSubstituted salicylaldehydes, Triethyl phosphonoacetateTetrahydrofuran18 hours- nih.gov
Piperidine acetate/β-alanineSubstituted salicylaldehydes, Triethyl phosphonoacetate--High nih.gov
Organic bases (e.g., Piperidine)Salicylaldehyde, Triethyl phosphonoacetateToluene, EthanolRefluxModerate to Good nih.govresearchgate.net
Adsorbents (Al₂O₃, Zeolites)Salicylaldehyde, Triethyl phosphonoacetate--Good nih.gov

Synthesis via Phosphoryl Ketenimines as Precursors

An alternative, multi-step approach to Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate was developed in 1991 by Bestmann and Lehnen. nih.gov This method utilizes a phosphoryl ketenimine as a key precursor. The synthesis begins with the preparation of N-phenyl-bis(diethyl-phosphono)ketenimine from methylenediphosphonate. nih.gov In the subsequent step, this ketenimine reacts with sodium 2-formylphenolate, which acts as a Michael donor, to yield the target 3-phosphonocoumarin. nih.gov

Utilization of Vinylphosphonates and Phenols

A distinct strategy for constructing the 3-phosphonocoumarin skeleton involves the Friedel-Crafts alkylation of phenols with vinylphosphonates, followed by a spontaneous lactonization. nih.govresearchgate.net This method, developed by Janecki and coworkers, utilizes 2-diethoxyphosphorylacrylates as the vinylphosphonate (B8674324) component. nih.gov

The reaction is catalyzed by strong acids, such as methanesulfonic acid or trifluoromethanesulfonic acid, at room temperature. nih.gov This electrophilic addition of the phenol (B47542) to the vinylphosphonate demonstrates full regioselectivity, leading to C-addition products that undergo subsequent intermolecular cyclization to form a range of substituted Diethyl 2-oxo-2H-1-benzopyran-3-phosphonates in moderate to very good yields. nih.gov Trifluoroacetic acid was found to be a less effective promoter under these conditions. nih.gov

Catalytic Phosphorylation Approaches (e.g., Silver-catalyzed Csp2-H Radical Phosphorylation)

Direct phosphorylation of the coumarin (B35378) ring at the C-3 position offers a more atom-economical route. Silver-catalyzed direct Csp²-H radical phosphorylation has emerged as a significant method for this transformation. upc.edu.pe This approach involves the reaction of coumarins with H-phosphites, such as diethyl phosphite (B83602), in the presence of a silver salt catalyst like silver nitrate (B79036) (AgNO₃) or silver carbonate (Ag₂CO₃). upc.edu.penih.govresearchgate.net

The reaction proceeds via a radical mechanism, where a phosphorus-centered radical is generated and adds to the coumarin C-3 position. nih.govresearchgate.netoaepublish.com This method provides selective formation of coumarin-3-yl phosphonates in moderate to good yields and can also be applied to the phosphorylation of quinolinones. upc.edu.pe Mechanistic studies suggest the pathway involves the generation and subsequent cyclization of a phosphonated vinyl radical intermediate. nih.govresearchgate.net

CatalystP-SourceSubstrateKey FeaturesYieldReference
AgNO₃H-phosphitesCoumarinsDirect Csp²-H radical phosphorylationModerate to Good upc.edu.pe
Ag₂CO₃Dialkyl H-phosphonatesAlkynoatesDomino C-P and C-C bond formationModerate to High nih.govresearchgate.net

Electrochemical Phosphorylation Techniques

Electrochemical methods provide a modern alternative for the C-H phosphorylation of coumarins under mild conditions. nih.govfrontiersin.orgresearchgate.net These techniques often employ metal catalysts to facilitate the reaction. The electrochemical phosphorylation of various coumarin derivatives with diethyl phosphite can be achieved using bimetallic catalyst systems, such as Mn(II)/Ni(II) or Mn(II)/Co(II), at room temperature and normal pressure. nih.govfrontiersin.orgresearchgate.net

This single-stage electrosynthesis allows for the direct cross-coupling of C-H and P-H bonds. researchgate.net The process yields aryl phosphonates from coumarin derivatives, including those with both electron-donating and electron-withdrawing substituents, in yields ranging from 40% to 92%. nih.govfrontiersin.org The metal catalyst plays a crucial role in activating the phosphorus partner and ensuring high positional selectivity. nih.govfrontiersin.org

Rearrangement Processes in Formation

The formation of novel heterocyclic structures from 3-phosphonocoumarins can occur through rearrangement reactions. A notable example involves the Michael addition of nitromethane (B149229) to Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate in the presence of a base like potassium fluoride (B91410) or an amine. tandfonline.comresearchgate.net

This reaction initiates a ring-opening of the coumarin lactone, followed by a ring-closing process that results in the formation of a completely different heterocyclic system: 1-hydroxy-4-(2′-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl-phosphonate. tandfonline.comresearchgate.net This rearrangement, which proceeds through a Nef-type reaction, transforms the benzopyranone core into a pyrrolidinedione structure with excellent yield. researchgate.net This process has been shown to be applicable to other 3-substituted coumarins as well, highlighting its potential for synthesizing diverse 3,4-disubstituted pyrrolidine (B122466) derivatives. researchgate.net

Multicomponent and Tandem Reaction Approaches to Phosphonocoumarin Scaffolds

Multicomponent reactions (MCRs) and tandem reactions represent highly efficient strategies for the synthesis of complex molecular architectures like phosphonocoumarins from simple starting materials in a single operation. beilstein-journals.orgbeilstein-journals.org These approaches are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity. beilstein-journals.org

One notable tandem approach involves a three-component coupling of an alkyne, an aldehyde, and an amine (A³ coupling), followed by a cycloisomerization cascade. beilstein-journals.org For instance, the reaction of salicylaldehydes with ethoxyacetylene, catalyzed by a cooperative system of copper iodide and pyrrolidine, proceeds through an exclusive 6-endo-dig cyclization to afford coumarin derivatives in moderate to good yields. beilstein-journals.org This method is compatible with a range of substituents on the salicylaldehyde ring, including both electron-donating and electron-withdrawing groups. beilstein-journals.org

Pseudo-four-component reactions have also been effectively employed. For example, the synthesis of pyrano[2,3-c]coumarins can be achieved through a base-catalyzed reaction of 4-hydroxycoumarin, two molecules of acetone (B3395972), and an amine. nih.govsemanticscholar.org This reaction proceeds by the in situ formation of mesityl oxide from the aldol (B89426) condensation of two acetone molecules. nih.gov

Similarly, Lewis acid-mediated multicomponent tandem reactions provide an efficient route to furo[3,2-c]coumarins. The reaction of arylglyoxal monohydrates, 4-hydroxycoumarin, and allyltrimethylsilane (B147118) in the presence of FeCl₃ or ZnCl₂ results in the formation of two C-C bonds and one C-O bond in a single step, yielding the desired products in moderate to good yields. researchgate.net

One-pot, three-component synthesis has been successfully applied to produce novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which share a similar synthetic strategy that could be adapted for phosphonocoumarins. nih.gov

Green Chemistry Principles in Phosphonocoumarin Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of phosphonocoumarins. Key strategies include the use of solvent-free conditions, microwave assistance, and recyclable catalysts.

Performing reactions under solvent-free conditions offers significant environmental benefits by minimizing waste and avoiding the use of often toxic and volatile organic solvents. researchgate.netorganic-chemistry.org The Pechmann condensation, a classic method for coumarin synthesis, has been adapted to solvent-free conditions using various catalysts. For example, phosphotungstic acid has been shown to be an efficient catalyst for the reaction of phenols and β-keto esters under solvent-free conditions, offering high yields and operational simplicity. researchgate.net

Mechanochemical synthesis, such as ball milling, in the presence of a mild acid catalyst like methanesulfonic acid, also provides a green, solvent-free route to coumarins with high yields and easy purification. rsc.org Other catalysts, including FeF₃ and fly ash, have also been successfully used in solvent-free Pechmann condensations. nih.govjsynthchem.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. eurekaselect.commdpi.com The synthesis of coumarin derivatives via Pechmann condensation has been efficiently achieved under microwave irradiation using catalysts like FeF₃ in solvent-free conditions. nih.gov This method offers the advantages of high yields, short reaction times, and easy product isolation. nih.gov The Knoevenagel condensation, Vilsmeier-Haack reaction, and Perkin condensation are other classical reactions for coumarin synthesis that have been successfully adapted to microwave-assisted conditions. eurekaselect.com Microwave heating has also been effectively used in the Hirao reaction for the synthesis of aryl phosphonates. mdpi.com

The development of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and improves the economic viability of synthetic processes. nih.gov

Nanocatalysts: Magnetic nanoparticles, such as CuFe₂O₄/ZrO₂ and Fe₃O₄@Au, have been employed as efficient and recyclable heterogeneous catalysts for the synthesis of phosphine (B1218219) derivatives and coumarins, respectively. nanomaterchem.comchemmethod.comchemmethod.com Their superparamagnetic properties allow for easy separation from the reaction mixture using an external magnet, enabling their reuse for multiple cycles without a significant loss of catalytic activity. nanomaterchem.comchemmethod.com Other nanocatalysts, like SnO₂ nanoparticles, have also been used for Pechmann condensations. nih.gov

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as environmentally benign alternatives to traditional organic solvents. nih.govmdpi.com They are typically formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., organic acids, urea). nih.gov Acidic deep eutectic solvents (ADESs) can function as both the solvent and the catalyst in reactions like the Pechmann condensation for coumarin synthesis. nih.govresearchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled and reused over several cycles with sustained efficiency. nih.govresearchgate.net

Synthesis of Substituted Diethyl 2-oxo-2H-1-benzopyran-3-phosphonates

The synthesis of substituted phosphonocoumarins is crucial for developing compounds with tailored biological and photophysical properties. beilstein-journals.orgnih.govmdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing aryl and alkynyl substituents onto the coumarin scaffold. mdpi.comnih.govnih.gov

For instance, 6-bromo-3-phosphonocoumarin can serve as a versatile intermediate for introducing various substituents at the C-6 position via Suzuki coupling with different boronic acids. mdpi.commdpi.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields of the desired substituted products. mdpi.com

The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been achieved through diastereoselective [3+2] cycloaddition reactions, demonstrating a pathway to highly functionalized phosphonate-containing heterocycles. nih.gov

Halogenated derivatives of phosphonocoumarins are of particular interest due to the unique properties that halogens can impart to a molecule, including altered reactivity and biological activity. researchgate.net The synthesis of these derivatives often involves the use of halogenated starting materials. For example, 6-bromo-3-phosphonocoumarin is a key precursor for further functionalization, as mentioned above. mdpi.commdpi.com

The synthesis of halogenated pyranocoumarin (B1669404) derivatives has been reported for their potential as anti-cancer agents. researchgate.net While specific synthetic details for halogenated diethyl 2-oxo-2H-1-benzopyran-3-phosphonates are not extensively detailed in the provided context, the general strategies for synthesizing substituted coumarins can be applied. For example, starting with a halogenated salicylaldehyde in a condensation reaction with a phosphonate-containing active methylene (B1212753) compound would be a direct approach.

Aryl-Substituted Derivatives via Cross-Coupling Reactions

The introduction of aryl substituents onto the benzopyran-phosphonate scaffold is effectively achieved through transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org The Hirao reaction, a palladium-catalyzed C-P bond-forming process, is a prominent method for synthesizing aryl phosphonates from aryl halides and dialkyl phosphites. mdpi.com This methodology can be adapted to couple aryl halides with a suitable benzopyran phosphonate (B1237965) precursor.

Palladium catalysts, such as Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. mdpi.comorganic-chemistry.org The reaction typically involves a phosphonate diester, an aryl halide (iodide, bromide, or triflate), and a base, often an amine like triethylamine, in a suitable solvent. mdpi.comresearchgate.net To enhance catalyst efficacy and stability, various phosphine ligands, such as Xantphos, can be utilized. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific reactivity of the aryl halide. mdpi.com For instance, a general and environmentally conscious protocol has been developed using Pd(PPh₃)₄ in polyethylene (B3416737) glycol (PEG), which serves as a non-toxic and recyclable solvent. researchgate.net Nickel-based catalysts have also been explored as a more economical alternative for these cross-coupling reactions. organic-chemistry.org

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions applicable to the synthesis of aryl-substituted phosphonates.

Catalyst SystemReactantsBaseSolventKey Features
Pd(OAc)₂ / XantphosHalopyrazoles, H-phosphonate diestersTriethylamineTHFEfficient for coupling various halopyrazoles. organic-chemistry.org
Pd(PPh₃)₄Aryl halides (I, Br, Cl), Diethyl phosphiteTriethylaminePolyethylene Glycol (PEG-600)Eco-friendly protocol with high yields (80-95%). researchgate.net
Pd(OAc)₂Bromobenzene, Diethyl phosphiteTriethylamineEthanolMicrowave-assisted method; P-reagent acts as a ligand. mdpi.com
NiCl₂Aryl bromides, Triisopropyl phosphiteN/ASolvent-freeAlternative method using a nickel pre-catalyst. beilstein-journals.org

Amino-Substituted Derivatives

The synthesis of amino-substituted derivatives of benzopyran phosphonates often utilizes multicomponent reactions, which offer an efficient route to complex molecules in a single step. These reactions typically involve the condensation of an aldehyde, an amine, and a phosphite.

One prominent approach is a three-component, one-pot synthesis that reacts a salicylaldehyde derivative, malononitrile, and a dialkyl phosphite. This method, catalyzed by pentamethyldiethylenetriamine (PMDTA), yields (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives in high yields. researchgate.net A significant advantage of this procedure is that the products can often be isolated by simple filtration, avoiding the need for chromatographic purification. researchgate.net This strategy has also been successfully extended to include secondary phosphine oxides as the phosphorus source. researchgate.net

Another powerful strategy for creating α-aminophosphonates is the Kabachnik–Fields reaction. gjesr.com A variation of this involves the one-pot reaction of an aldehyde, an amine, and diethyl phosphite. This methodology has been applied to synthesize novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which is structurally related to the 2-oxo-2H-1-benzopyran core. nih.gov These reactions demonstrate the feasibility of assembling complex aminophosphonates through a convergent approach. nih.gov

The table below outlines examples of multicomponent reactions used for the synthesis of aminophosphonates on heterocyclic scaffolds.

Reaction TypeReactantsCatalyst/MediumProduct Type
Three-componentSalicylaldehydes, Malononitrile, Dialkyl phosphitesPentamethyldiethylenetriamine (PMDTA)(2-Amino-3-cyano-4H-chromen-4-yl)phosphonates researchgate.net
One-pot, Three-componentAldehyde, Aromatic amine, Diethyl phosphite(Not specified)Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates nih.gov

Reactivity and Mechanistic Investigations of Diethyl 2 Oxo 2h 1 Benzopyran 3 Phosphonate

Nucleophilic Addition Pathways

Nucleophilic attack is the most prominent reaction pathway for this compound. Depending on the nature of the nucleophile and the reaction conditions, addition can occur at the C4 position (conjugate or Michael addition) or at the C2 carbonyl carbon (1,2-addition).

The C=C double bond in the pyranone ring is activated by both the carbonyl group and the phosphonate (B1237965) group, making it highly susceptible to conjugate nucleophilic addition, also known as the phospha-Michael reaction. rsc.org This is a fundamental method for forming new P-C bonds. adichemistry.com

The conjugate addition of nitroalkanes, such as nitromethane (B149229), to α,β-unsaturated phosphonates is a well-established method for forming new carbon-carbon bonds. The reaction proceeds via the formation of a nitronate anion in the presence of a base, which then acts as the nucleophile, attacking the electrophilic β-carbon (C4) of the coumarin (B35378) ring. This type of reaction is crucial for synthesizing optically active β-oxo phosphonates when chiral catalysts are employed.

The C=C double bond of Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate is readily reduced by hydride donors. The reaction with sodium borohydride (B1222165) (NaBH₄) leads to the saturation of this bond, yielding Diethyl 2-oxochroman-3-ylphosphonate. tandfonline.com Further reduction of the lactone carbonyl can also occur, leading to Diethyl 2-hydroxychroman-3-ylphosphonate and subsequently to the ring-opened product, Diethyl 3-(2-hydroxyphenyl)-1-hydroxy-propan-2-ylphosphonate. tandfonline.com

Interestingly, when the reaction with NaBH₄ is performed in the presence of acid anhydrides, a one-pot tandem hydrogenation/acylation occurs. This process yields Diethyl 3-acyl-2-oxochroman-3-ylphosphonates with high regioselectivity for C-acylation. nih.govtandfonline.com The efficiency of this tandem reaction is influenced by the solvent and the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). tandfonline.com

Table 1: One-pot Hydrogenation/Acylation of Diethyl coumarin-3-phosphonate with NaBH₄ and Acetic Anhydride tandfonline.com
MethodSolventAdditiveYield of Diethyl 3-acetyl-2-oxochroman-3-ylphosphonate (%)
A₁THFDMAP (excess, added in two portions)69
BTHF/Pyridine (B92270)None60
B₃THF/PyridineNone79

Beyond hydride reagents, catalytic hydrogenation using transition metal catalysts like rhodium or nickel is a common method for the reduction of α,β-unsaturated phosphonates. pnas.orgnih.govnih.gov These methods, often employing chiral diphosphine ligands, are pivotal for asymmetric synthesis, yielding chiral phosphonates with high enantioselectivity. nih.govnih.govacs.org For instance, Ni-catalyzed asymmetric hydrogenation provides access to a wide range of chiral α-substituted phosphine (B1218219) products with excellent enantioselective control. nih.govacs.org

The outcome of nucleophilic addition to Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate is highly dependent on several factors, which dictate the regioselectivity between 1,4-addition (Michael addition) and 1,2-addition (to the carbonyl group).

Nucleophile Strength: The "hardness" or "softness" of a nucleophile is a key determinant. "Soft" nucleophiles, which are generally less basic and more polarizable (e.g., nitroalkanes, malonates, organocuprates), preferentially undergo 1,4-conjugate addition. Conversely, "hard" nucleophiles, which are typically strong bases with localized charge (e.g., Grignard reagents, organolithium compounds), tend to favor 1,2-addition directly to the carbonyl carbon. libretexts.orglibretexts.org This is governed by the principles of kinetic and thermodynamic control; 1,2-addition is often faster (kinetically favored), while 1,4-addition leads to a more stable product by retaining the carbonyl group (thermodynamically favored). libretexts.orglibretexts.org

Solvent Effects: The choice of solvent can significantly impact both the reaction rate and selectivity. Aprotic polar solvents are commonly used. In studies involving the Michael addition of H-phosphonates, solvent-free conditions have sometimes been shown to produce quantitative yields in shorter reaction times compared to reactions run in solvents.

Catalysis: A wide array of catalysts can be used to promote and control the regioselectivity of nucleophilic additions. Basic catalysts, such as DBU or CaO, are frequently used to generate the nucleophile for the phospha-Michael addition. rsc.org Lewis acids can also be employed to activate the α,β-unsaturated system, enhancing its electrophilicity. In asymmetric synthesis, chiral catalysts, including organocatalysts like cinchona alkaloids or metal complexes with chiral ligands, are used to control the stereochemical outcome of the addition, leading to enantiomerically enriched products. rsc.org The nature of the catalyst can dramatically affect the reaction's direction; for example, in reactions of H-phosphonates with enones, the choice between sodium ethoxide and lanthanide amido complexes can exclusively favor either 1,4- or 1,2-addition products.

The reaction of Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate with organometallic reagents like Grignard reagents (organomagnesium compounds) is complex due to the competing pathways of 1,2- and 1,4-addition. libretexts.orglibretexts.org

Strongly basic and highly reactive organometallic reagents, such as Grignard and organolithium reagents, are considered "hard" nucleophiles and typically favor 1,2-addition to the carbonyl group. youtube.com In the context of coumarins, this would involve attack at the C2 lactone carbonyl. For esters, this often leads to a double addition, where the initial adduct collapses, expels the leaving group, forms a ketone intermediate, and then reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol. adichemistry.commasterorganicchemistry.com

However, the regioselectivity with coumarins can be modulated. The presence of a strongly electron-withdrawing substituent at the 4-position can enhance the propensity for 1,4-addition, leading to dihydrocoumarin (B191007) products. surrey.ac.uk The specific organometallic species in the Grignard reagent solution (dialkylmagnesium vs. alkyl-magnesium halide) can also influence the outcome, with dialkylmagnesiums favoring 1,2-addition and alkyl-magnesium halides favoring 1,4-addition. surrey.ac.uk

Softer organometallic reagents, such as organozincates, show a high propensity for chemoselective conjugate addition (1,4-addition) to coumarin derivatives. arkat-usa.org These reactions can be used to introduce a variety of alkyl and aryl groups at the C4 position with high efficiency. arkat-usa.org

Michael Addition Reactions (Conjugate Addition Behavior)

Cycloaddition Chemistry

The electron-deficient C3=C4 double bond of Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate, activated by both the phosphonate and carbonyl groups, makes it a suitable dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. sinica.edu.tw In a typical Diels-Alder reaction, this compound would react with an electron-rich diene. The reaction is a concerted process where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. youtube.com

While specific examples involving Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate as a dienophile are not extensively documented, its reactivity can be inferred from analogous systems. α,β-Unsaturated ketones and phosphonates are known to participate in Diels-Alder and hetero-Diels-Alder reactions. sinica.edu.twresearchgate.net For instance, related β-oxo phosphonates have been shown to participate in inverse-electron-demand Diels-Alder reactions. The reactivity of phosphonate-substituted systems in cycloadditions may be somewhat lower than their carboxylate counterparts due to steric factors. nih.gov The reaction would lead to the formation of a new six-membered ring fused to the benzopyran skeleton, providing a route to complex polycyclic structures.

[2+2] Cycloaddition Reactions

The conjugated π-system within the coumarin lactone ring allows Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate to participate in photochemical [2+2] cycloaddition reactions. This type of reaction typically involves the irradiation of the molecule, leading to the formation of a cyclobutane (B1203170) ring. A common manifestation of this reactivity is photochemical dimerization, where two molecules of the phosphonocoumarin react with each other. Depending on the orientation of the reacting molecules, different stereoisomers of the resulting dimer can be formed.

[3+2] Dipolar Cycloaddition Reactions

The activated C3=C4 double bond of Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate serves as an effective dipolarophile in [3+2] cycloaddition reactions. This process is a powerful method for constructing five-membered heterocyclic rings.

Key examples of this reactivity include reactions with:

Azomethine Ylides: The reaction with nonstabilized azomethine ylides, often generated in situ from the decarboxylative condensation of an α-amino acid (like proline or pipecolic acid) and an aldehyde, leads to the synthesis of complex polycyclic systems. These reactions are highly regio- and stereoselective, affording pyrrolizidine (B1209537) and indolizidine derivatives fused to the benzopyran core. The specific stereochemistry of the major and minor products is influenced by the structure of the parent α-amino acid.

Table 1: [3+2] Cycloaddition with Azomethine Ylides
1,3-Dipole SourceKey Product TypeReference
Proline + FormaldehydePyrrolizidine-benzopyran adducts
Pipecolic Acid + FormaldehydeIndolizidine-benzopyran adducts
Cyclohexanone + N-methylglycineSpiro[cyclohexane-pyrrolidine-benzopyran] adducts

Diazoacetates: While specific studies on Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate with diazoacetates are not extensively detailed, the general reactivity pattern for such 1,3-dipolar cycloadditions is well-established. The reaction would be expected to yield a pyrazoline derivative initially. This intermediate can subsequently undergo elimination of the phosphonate group and aromatization to form a pyrazole-fused coumarin or a related pyrazole (B372694) carboxylate.

Intramolecular Rearrangements

Certain synthetic routes leading to Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate proceed through intermediates that undergo thermal rearrangement. For instance, intermediates formed during specific synthetic pathways can tautomerize to a vinylphosphonate (B8674324), which then thermally rearranges to furnish the final 3-diethylphosphonocoumarin product. This type of rearrangement is a known characteristic in the chemistry of 3-substituted coumarins, often involving a benzopyran-2-oxochroman transformation.

Dimerization and Self-Condensation Reactions

As noted in the context of [2+2] cycloadditions, Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate can undergo photochemical dimerization. This reaction leads to the formation of a cyclobutane ring linking two monomer units. Research on analogous 3-substituted coumarins, such as 3-acetylcoumarin, has shown that dimerization can also be initiated under ultrasound conditions, proceeding through a radical-mediated mechanism to form a biscoumarin product. This suggests a general propensity for these systems to undergo self-condensation or dimerization under various activating conditions.

Lactone Ring Opening Reactions

The ester linkage within the pyran-2-one (lactone) ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The reactivity is analogous to that of other coumarin-3-carboxylates. For example, reaction with strong nucleophiles like hydrazine (B178648) hydrate (B1144303) results in the cleavage of the lactone ring. This process typically involves nucleophilic acyl substitution at the carbonyl carbon (C2), breaking the C2-O1 bond. The stability of the lactone ring and the conditions required for its opening (e.g., acidic or basic hydrolysis) are key aspects of the compound's chemical profile.

Functionalization of the Phosphonate Moiety

The diethyl phosphonate group itself is a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

O-Acylation: While direct O-acylation of the P=O bond is not standard, related α-hydroxyphosphonates readily undergo O-acylation at the hydroxyl group using acyl chlorides in the presence of a base like triethylamine. More relevant to the phosphonate itself is the acylation of the corresponding phosphonic acid (after hydrolysis of the esters), or the activation of the phosphonate for substitution. A one-pot procedure for acylating diethyl phosphonoacetic acid via its magnesium enolate provides a pathway to β-ketophosphonates, showcasing a method of functionalization at the carbon adjacent to the phosphorus.

O-Phosphorylation: The phosphonate group can be modified by reaction with phosphorylating agents. For instance, α-aminophosphonates can be N-phosphorylated using diethylphosphoryl chloride. A more general approach involves the activation of the diethyl phosphonate using triflic anhydride. This generates a highly reactive intermediate that can be substituted by a wide range of nucleophiles, including alcohols, to create mixed phosphonates, effectively achieving a transesterification or functionalization of one of the ethyl ester groups. The phosphorylation of phenols with diethyl chlorophosphonate is another established method for forming new P-O bonds.

Table 2: Methods for Phosphonate Functionalization
Reaction TypeReagent/MethodProduct TypeReference
Acylation (of related compounds)Acyl chlorides / TriethylamineAcyloxyphosphonates
Phosphorylation (of related compounds)Diethylphosphoryl chloridePhosphoryl-aminophosphonates
Chemoselective Activation/SubstitutionTriflic Anhydride then Nucleophile (e.g., Alcohol)Mixed Phosphonate Esters

Advanced Characterization and Spectroscopic Analysis of Phosphonocoumarin Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of the phosphorus nucleus.

One-dimensional NMR spectroscopy offers fundamental insights into the molecular structure by identifying the different chemical environments of hydrogen, carbon, and phosphorus atoms.

¹H NMR: The proton NMR spectrum of Diethyl 2-oxo-2H-1-benzopyran-3-ylphosphonate is expected to show distinct signals for the protons of the coumarin (B35378) core and the diethyl phosphonate (B1237965) group. The aromatic protons on the benzo portion of the coumarin ring typically appear as a complex multiplet pattern in the range of δ 7.2-7.8 ppm. A characteristic signal for the proton at the C4 position is expected as a doublet of doublets, coupled to both the phosphorus atom and the C5 proton, appearing significantly downfield due to its vinylic nature and conjugation with the carbonyl group. The ethoxy groups of the phosphonate moiety give rise to a triplet for the methyl (CH₃) protons around δ 1.3 ppm and a multiplet for the methylene (B1212753) (OCH₂) protons around δ 4.2 ppm, with the latter showing coupling to both the methyl protons and the phosphorus atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C2) of the lactone ring is typically observed at a low field, around δ 160 ppm. The aromatic and vinylic carbons of the coumarin ring resonate in the δ 115-155 ppm region. The carbon atom directly attached to the phosphorus (C3) will appear as a doublet due to one-bond C-P coupling. The methylene carbons (OCH₂) of the ethoxy groups are expected around δ 63 ppm, also appearing as doublets due to coupling with the phosphorus atom, while the methyl carbons (CH₃) will be found at a higher field, around δ 16 ppm, showing coupling to the phosphorus as well. amazonaws.comrsc.org

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For Diethyl 2-oxo-2H-1-benzopyran-3-ylphosphonate, a single resonance is expected in the typical range for phosphonates, generally between δ 15 and δ 25 ppm (referenced to external 85% H₃PO₄). amazonaws.comrsc.org The precise chemical shift provides information about the electronic environment of the phosphorus atom.

Table 1: Predicted 1D NMR Data for Diethyl 2-oxo-2H-1-benzopyran-3-ylphosphonate

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~8.0 dd J(H,P), J(H,H) H-4
7.2-7.8 m - Aromatic H (H-5, H-6, H-7, H-8)
~4.2 m J(H,H), J(H,P) OCH₂
~1.3 t J(H,H) CH₃
¹³C ~160 d J(C,P) C=O (C-2)
115-155 m / d J(C,P) Aromatic/Vinylic C
~118 d J(C,P) C-3
~63 d J(C,P) OCH₂
~16 d J(C,P) CH₃

| ³¹P | 15-25 | s | - | P |

Note: This is a representative table based on typical values for phosphonocoumarins and related structures. Actual values may vary.

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Diethyl 2-oxo-2H-1-benzopyran-3-ylphosphonate, COSY spectra would show cross-peaks between adjacent aromatic protons on the coumarin ring and between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique is used to assign the carbon signals based on the already assigned proton signals, confirming, for example, which carbon signal corresponds to the C4-H proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly crucial for establishing the connectivity of non-protonated carbons and linking different parts of the molecule. Key HMBC correlations would be observed between the H4 proton and the C2, C3, and C5 carbons, and between the methylene protons of the ethoxy groups and the phosphorus atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide valuable information about the three-dimensional structure and preferred conformation of the molecule in solution. nih.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Diethyl 2-oxo-2H-1-benzopyran-3-ylphosphonate would be characterized by several key absorption bands. A strong absorption band corresponding to the P=O (phosphoryl) stretching vibration is expected in the region of 1240-1260 cm⁻¹. The C=O stretching of the α,β-unsaturated lactone ring in the coumarin system typically appears as a very strong band around 1720-1740 cm⁻¹. Other significant bands include P-O-C stretching vibrations around 1020-1050 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons and below 3000 cm⁻¹ for the aliphatic ethoxy groups. nih.govmdpi.com

Table 2: Characteristic IR Absorption Bands for Diethyl 2-oxo-2H-1-benzopyran-3-ylphosphonate

Wavenumber (cm⁻¹) Intensity Vibration
~3050 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~1730 Strong C=O Stretch (Lactone)
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1250 Strong P=O Stretch

Linearly polarized IR (LP-IR) spectroscopy is a specialized technique applied to oriented samples, such as single crystals or molecules aligned in a liquid crystal matrix. By measuring the absorption of infrared light polarized in different directions, LP-IR can determine the orientation of specific transition dipole moments within the molecular structure. In the solid-state characterization of Diethyl 2-oxo-2H-1-benzopyran-3-ylphosphonate, this technique could be used to determine the spatial orientation of the P=O and C=O bonds relative to the plane of the coumarin ring system within the crystal lattice. This information is valuable for understanding intermolecular interactions and packing in the solid state.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS provides an exact mass that can be used to deduce a unique molecular formula.

For Diethyl 2-oxo-2H-1-benzopyran-3-ylphosphonate (C₁₃H₁₅O₅P), the calculated exact mass of the neutral molecule is 282.0657 g/mol . In HRMS analysis, the compound is often observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The experimentally measured mass of these ions would be compared to the calculated theoretical mass to confirm the elemental formula. amazonaws.com The fragmentation pattern observed in the mass spectrum can also provide structural information, with characteristic losses of ethoxy groups (–45 Da) or the entire diethyl phosphonate moiety.

X-ray Diffraction Analysis for Solid-State Structures

For phosphonocoumarin derivatives, XRD studies reveal key structural features. For instance, the analysis of a related 6-phenyl-3-phosphonocoumarin derivative confirmed its structure and provided detailed crystallographic parameters. researchgate.net The crystal structure of such compounds allows for the precise measurement of the dihedral angles between the coumarin ring system and any substituents, which defines the molecule's planarity and spatial orientation. researchgate.net In many coumarin derivatives, the benzopyran moiety is nearly planar, but substituents can introduce significant twists. For example, in some 3-(2-pyridyl)coumarin derivatives, the dihedral angle between the pyridine (B92270) ring and the coumarin skeleton has been measured, indicating a non-coplanar arrangement.

The data obtained from XRD is fundamental for validating structures proposed by other spectroscopic methods and provides a solid-state benchmark for computational modeling.

Table 1: Representative Crystallographic Data for a Phosphonocoumarin Derivative

ParameterValue
Empirical FormulaC17H15O5P
Formula Weight330.27
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.2953(13)
b (Å)6.1945(6)
c (Å)16.1165(15)
β (°)112.9835(12)
Volume (Å3)1313.9(2)
Final R1 [I > 2σ(I)]0.0390
wR2 (all data)0.1092
Data adapted from a study on a 6-phenyl-3-phosphonocoumarin derivative. researchgate.net

Electronic Spectroscopy and Surface Analysis

UV-Vis Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. For phosphonocoumarin derivatives, the absorption spectra are characterized by intense bands in the UV region, which arise from π → π* transitions within the conjugated benzopyran system. researchgate.net

The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature and position of substituents on the coumarin ring. Theoretical and experimental studies have shown that adding aryl groups to the C-6 position of the 3-phosphonocoumarin core can significantly impact the absorbance. researchgate.netmdpi.com Substituents can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. For example, calculations showed that substituting an aryl group at the C-6 position can red-shift the absorption by 4–32 nm compared to the unsubstituted parent compound. mdpi.com This tunability is crucial for designing molecules with specific optical properties for applications such as fluorescent probes or dyes.

Table 2: Calculated UV-Vis Absorption Maxima (λabs) for Substituted 3-Phosphonocoumarins

Substituent at C-6 PositionCalculated λabs (nm)Shift from Unsubstituted (nm)
None (Unsubstituted)305-
Phenyl319+14
p-Methoxyphenyl320+15
o-Methoxyphenyl312+7
m-Methoxyphenyl309+4
Data derived from quantum-chemical calculations on model phosphonocoumarin structures. mdpi.com

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a pulse of light. This provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This technique is invaluable for understanding the excited-state dynamics and the microenvironment of a fluorophore. nih.gov

For coumarin derivatives, fluorescence lifetimes are sensitive to molecular structure, aggregation, and the surrounding environment. rsc.orgnih.gov For example, studies on Coumarin 343 at a water/dichloroethane interface revealed a non-exponential fluorescence decay that could be fitted to two distinct lifetime components: a short lifetime of 0.3 ns attributed to molecular aggregates and a longer lifetime of 3.6 ns from the monomeric form. rsc.org Similarly, the release of fluorescent molecules from delivery systems can be monitored in real-time by observing changes in their fluorescence lifetimes as they move from a confined polymer matrix to a free aqueous environment. nih.gov For Diethyl 2H-1-benzopyran-2-ylphosphonate and its derivatives, this technique could be used to probe excited-state processes, such as intramolecular charge transfer or energy migration, which influence their quantum yield and fluorescence properties. rsc.org

Table 3: Representative Fluorescence Lifetimes of Coumarin Derivatives in Different Environments

Compound/SystemEnvironmentLifetime Component 1 (τ1)Lifetime Component 2 (τ2)
Coumarin 343Water/DCE Interface (Aggregate)0.3 ns-
Coumarin 343Water/DCE Interface (Monomer)-3.6 ns
FluoresceinReleased into Aqueous Solution4.0 ns-
Vitamin E (α-tocopherol)Hexane0.8 ns-
Vitamin E (α-tocopherol)Methanol1.0 ns-
Data compiled from studies on various fluorescent molecules. nih.govrsc.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nm of a material's surface. carleton.edukratos.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is then measured, which is characteristic of the element and its chemical (oxidation) state. libretexts.orguni-marburg.de

For a compound like this compound, an XPS analysis would provide a detailed chemical fingerprint. A survey scan would confirm the presence of Carbon (C), Oxygen (O), and Phosphorus (P). High-resolution scans of the C 1s, O 1s, and P 2p regions would yield information about the chemical bonding environments.

C 1s: The C 1s spectrum would be deconvoluted into multiple peaks corresponding to different carbon environments: C-C/C-H in the aromatic ring and ethyl groups, C-O from the ether linkage and ethoxy groups, and the O-C=O of the lactone.

O 1s: The O 1s signal would resolve into components for the phosphoryl (P=O) oxygen, the ester/ether oxygens (P-O-C and C-O-C), and the carbonyl (C=O) oxygen, each having a slightly different binding energy.

P 2p: The P 2p peak would confirm the +5 oxidation state of the phosphorus atom in the phosphonate group. Its precise binding energy can be influenced by the electronegativity of the surrounding atoms. researchgate.net

This level of detail is crucial for confirming the surface chemistry of thin films or functionalized materials incorporating phosphonocoumarin derivatives.

Table 4: Expected Binding Energy Ranges for Functional Groups in this compound

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1sC-C, C-H (Aromatic, Aliphatic)~284.8 - 285.0
C-O (Ether, Ester)~286.0 - 286.5
C=O (Lactone)~288.5 - 289.0
O 1sC-O-C, P-O-C~532.5 - 533.5
C=O, P=O~531.0 - 532.0
P 2pR-PO(OR)2~133.0 - 134.0
Binding energy ranges are typical values and can vary based on instrument calibration and specific chemical environment. researchgate.netcarleton.eduuni-marburg.de

Stereochemical and Conformational Elucidation

The determination of the three-dimensional structure, including stereochemistry and preferred conformation, of phosphonocoumarin derivatives relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

In solution, NMR spectroscopy is the primary tool. Vicinal coupling constants (3J) between protons (3JH-H) and between phosphorus and protons (3JP-H) or carbon (3JP-C) are particularly informative. nih.gov These coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By measuring these values, the relative orientation of atoms and the preferred conformation of cyclic or flexible parts of the molecule can be deduced. oup.commdpi.com For instance, a large 3JH-H value (e.g., 9-10 Hz) in a six-membered ring is indicative of an axial-axial relationship between the two protons. oup.com Furthermore, Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity between protons, helping to establish the relative stereochemistry and spatial arrangement of different parts of the molecule. nih.govresearchgate.net

While NMR provides conformational data in solution, X-ray diffraction (as discussed in section 4.4) gives the precise, static conformation in the solid state. nih.gov Together, these techniques offer a comprehensive understanding of the molecule's structure in different phases, which is essential for interpreting its chemical reactivity and biological activity.

Computational and Theoretical Investigations in Phosphonocoumarin Research

Quantum-Chemical Calculations

Quantum-chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular properties and behavior. For phosphonocoumarins, these calculations have been instrumental in understanding their electronic characteristics and predicting their chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of phosphonocoumarin systems. acs.orgtandfonline.com DFT calculations have been employed to study various aspects of these molecules, from their fundamental electronic properties to their reactivity in chemical transformations.

In the context of substituted 3-phosphonocoumarins, DFT has been utilized to explore their photophysical properties. For instance, calculations have been performed to understand the effect of different substituents on the absorption and emission spectra of these compounds. nih.gov Theoretical studies have shown that the introduction of both electron-donating and electron-withdrawing groups can lead to a red-shift in the absorption spectra compared to the unsubstituted parent compound. These computational predictions are crucial for the rational design of novel fluorescent probes and materials with tailored optical properties.

The choice of functional and basis set is critical for the accuracy of DFT calculations. For spectral property predictions of phosphonocoumarins, the long-range corrected hybrid exchange-correlation functional CAM-B3LYP, paired with a 6-31++G** basis set, has been shown to provide reliable results, often in conjunction with a polarizable continuum model (PCM) to account for solvent effects. nih.gov

Möller-Plesset (MP2) Methods

Second-order Möller-Plesset perturbation theory (MP2) is another high-level quantum-chemical method that has been applied to the study of phosphonocoumarin derivatives. acs.org MP2 methods, which account for electron correlation effects more explicitly than standard DFT functionals, are often used to obtain more accurate energies and geometries, particularly for systems where electron correlation is significant.

In the study of 3-substituted coumarins, MP2 calculations have been used in conjunction with DFT to compute local reactivity descriptors. acs.org This dual approach allows for a more robust understanding of the electronic structure and reactivity of these molecules. The combination of DFT and MP2 provides a comprehensive picture of the electronic distribution and helps in elucidating the factors that govern the chemical behavior of phosphonocoumarins.

Elucidation of Electronic Structure and Local Reactivity Parameters

A key application of quantum-chemical calculations in phosphonocoumarin research is the elucidation of their electronic structure and the quantification of their local reactivity. Parameters such as atomic charges, electrostatic potential, and Fukui indices are calculated to predict the most likely sites for electrophilic and nucleophilic attack.

For a series of 3-substituted coumarin (B35378) derivatives, these local reactivity descriptors have been computed using both DFT and MP2 methods. acs.org The analysis of these parameters reveals how different substituents influence the electronic distribution within the molecule. For example, the presence of an electron-withdrawing phosphonate (B1237965) group can significantly alter the electrophilicity of various atomic centers in the coumarin ring system.

The Fukui indices, in particular, provide valuable information about the reactivity of different sites in the molecule towards radical, nucleophilic, and electrophilic attacks. acs.org These theoretical indices can be correlated with experimental observations, providing a powerful tool for predicting and understanding the regioselectivity of chemical reactions involving phosphonocoumarins.

Below is a representative table illustrating the types of data generated from such calculations for a generic substituted 3-phosphonocoumarin system.

ParameterC2C3C4O1
Mulliken Atomic Charge +0.35-0.15+0.20-0.45
Electrostatic Potential (a.u.) +0.05-0.02+0.03-0.08
Fukui Index (fukui+) 0.120.050.180.02
Fukui Index (fukui-) 0.030.250.080.15

Note: The values in this table are illustrative and intended to represent the type of data generated in computational studies.

Prediction of Reaction Mechanisms and Energetics

Computational chemistry plays a crucial role in predicting the mechanisms and energetics of chemical reactions involving phosphonocoumarins. By mapping out the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, and calculate the activation energies and reaction enthalpies.

For example, the mechanism of the Michael addition reaction to 3-phosphonocoumarin has been investigated using theoretical methods. tandfonline.com These studies help to understand the factors that control the stereoselectivity and regioselectivity of the reaction. Furthermore, computational investigations into the dimerization of 3-substituted coumarins have provided insights into the feasibility of different reaction pathways, such as [2+2] and [3+2] cycloaddition reactions. tandfonline.com

DFT calculations have also been employed to elucidate the mechanism of palladium-catalyzed cross-coupling reactions used in the synthesis of fluorescent phosphonocoumarin derivatives. nih.gov By modeling the catalytic cycle, researchers can optimize reaction conditions and design more efficient synthetic routes.

Spectroscopic Property Prediction and Correlation with Experimental Data

One of the significant successes of quantum-chemical calculations is the accurate prediction of spectroscopic properties. For phosphonocoumarins, theoretical calculations of absorption and emission spectra have shown excellent correlation with experimental data. acs.org

Time-dependent DFT (TD-DFT) is the most common method used for this purpose. nih.gov By calculating the vertical excitation energies, it is possible to predict the wavelength of maximum absorption (λmax) and emission. These predictions are invaluable for interpreting experimental spectra and for designing new molecules with desired photophysical properties.

Studies on substituted 3-phosphonocoumarins have demonstrated that theoretical calculations can accurately predict the shifts in absorption and emission maxima caused by different substituents. This predictive power allows for the in silico screening of large numbers of candidate molecules, saving significant time and resources in the laboratory. The correlation between theoretical and experimental data provides strong validation for the computational models used. mmu.ac.uk

The following table presents a hypothetical comparison of calculated and experimental spectroscopic data for a series of substituted phosphonocoumarins, illustrating the typical level of agreement.

SubstituentCalculated λabs (nm)Experimental λabs (nm)Calculated λem (nm)Experimental λem (nm)
-H350352420425
-OCH3365368445450
-NO2380385470478

Note: The values in this table are for illustrative purposes to show the correlation between calculated and experimental data.

Molecular Modeling and Docking Studies (Focus on methodology for interaction delineation)

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of phosphonocoumarins, these methods are employed to understand their potential interactions with biological macromolecules, such as proteins and nucleic acids. The primary goal is to delineate the specific interactions that govern the binding affinity and selectivity of the compound.

The general methodology for conducting molecular docking studies with a compound like Diethyl 2H-1-benzopyran-2-ylphosphonate involves several key steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of the phosphonocoumarin (the ligand) is generated and optimized to its lowest energy conformation. The target receptor, typically a protein, is obtained from a repository like the Protein Data Bank (PDB). The receptor structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges.

Definition of the Binding Site: The potential binding site on the receptor is identified. This can be based on the location of a known inhibitor in a crystal structure or predicted using computational algorithms that identify cavities and pockets on the protein surface.

Docking Simulation: A docking algorithm is used to systematically sample a large number of possible conformations and orientations of the ligand within the defined binding site. Popular software for this purpose includes AutoDock, Gold, and Glide. These programs use scoring functions to estimate the binding affinity for each generated pose.

Analysis of Docking Results: The results of the docking simulation are a set of possible binding poses ranked by their predicted binding energies. The top-ranked poses are then analyzed to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. This detailed analysis of the binding mode provides a structural basis for the observed biological activity and can guide the design of new derivatives with improved potency and selectivity.

While specific docking studies for this compound are not extensively reported in the literature, the described methodology is a standard approach for elucidating the interactions of coumarin-based compounds with their biological targets.

In Silico Assessment of Chemical Properties (Focus on methodology for predictive analysis)

In silico assessment has become an indispensable tool in phosphonocoumarin research, enabling the prediction of chemical properties and biological activities before synthesis. This computational approach significantly reduces the time and resources required for drug discovery and materials science, allowing researchers to prioritize candidates with desirable characteristics. The methodologies for this predictive analysis are grounded in quantum chemistry, molecular mechanics, and data-driven algorithms, providing a multifaceted view of the molecule's behavior at an atomic and electronic level.

A cornerstone of in silico analysis is the use of quantum-chemical calculations to explore the electronic structure and photophysical properties of phosphonocoumarin derivatives. nih.gov Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently employed to investigate and compare the properties of various substituted coumarins. nih.gov These methods can predict key parameters such as absorption and emission wavelengths, which is particularly valuable for designing novel fluorescent probes. nih.gov For instance, theoretical studies on 3-phosphonocoumarin structures have been conducted to evaluate how different substituents could create a "push-pull" effect to fine-tune their spectral properties. nih.gov The calculations can reveal that elongating the π-system, for example by introducing a triple bond, can be beneficial to the fluorescent properties of coumarin derivatives. nih.gov

Another critical area of in silico assessment involves predicting the biological activity and interaction of phosphonocoumarin derivatives with protein targets. Molecular docking is a widely used technique to simulate the binding of a ligand to the active site of a receptor. tandfonline.comresearchgate.net This method calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking potential drug candidates. tandfonline.comnih.gov For example, molecular docking studies on 2-amino-4H-1-benzopyran-4-yl phosphonate derivatives have been used to support their potential as SRC kinase inhibitors for cancer treatment. tandfonline.com These simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. nih.gov

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital component of computational analysis. researchgate.netnih.gov Online software tools and computational models are used to forecast the pharmacokinetic and pharmacodynamic profile of a compound. nih.gov This early-stage assessment helps to identify molecules that are likely to have poor bioavailability or potential toxicity, thereby filtering them out before they reach more expensive experimental stages.

The analysis of global reactivity descriptors, derived from the energies of Frontier Molecular Orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and stability of the molecules. nih.govnih.gov The energy gap between HOMO and LUMO is a particularly important parameter. nih.gov Other descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity index (ω) can be correlated with the molecule's optical and reactive properties. nih.gov

The table below summarizes the common computational methodologies and the chemical properties they are used to predict in the context of phosphonocoumarin research.

Computational MethodologyPredicted Chemical/Biological PropertiesExamples of Application in Coumarin Research
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure, vibrational frequencies, global reactivity descriptors (HOMO/LUMO energies, chemical hardness). nih.govnih.govresearchgate.netComparison of linear and non-linear optical properties of substituted coumarins; investigation of structure and nucleophilic properties. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectra (UV-Vis), photophysical properties. nih.govnih.govEvaluation of fluorescent properties of substituted 3-phosphonocoumarin structures. nih.gov
Molecular Docking Binding affinity and mode to biological targets (e.g., enzymes, receptors), intermolecular interactions (hydrogen bonds, hydrophobic interactions). tandfonline.comresearchgate.netScreening of 2-amino-4H-1-benzopyran-4-yl phosphonates as potential SRC kinase inhibitors. tandfonline.com
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of drug candidates. researchgate.netnih.govIn silico evaluation of novel diethyl pyridinyl phosphonate derivatives. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis of charge distribution, identification of sites for electrophilic and nucleophilic attack. nih.govAnalyzing intermolecular interactions for potential drug candidates. nih.gov

Detailed research findings from these computational studies often provide a rationale for observed experimental results or guide future synthetic efforts. For example, theoretical investigations have shown that the optical properties of phosphorous-containing coumarin systems can be effectively tuned by altering the substituent at the C-6 position. nih.gov Similarly, DFT calculations have been used to show good agreement between theoretical and experimental values for molecular structures and spectroscopic data (vibrational and NMR), confirming the weak nucleophilic properties of certain aminocoumarins. researchgate.net

The table below presents examples of calculated parameters from computational studies on coumarin-related structures, illustrating the type of data generated through these predictive methodologies.

Compound Class / DerivativeComputational MethodCalculated ParameterValue / Finding
2-amino-4H-1-benzopyran-4-yl phosphonatesMolecular DockingΔG binding affinity (SRC Kinase)-7.9 to -7.4 kcal/mol tandfonline.com
Substituted 3-PhosphonocoumarinsTD-DFTEmission Wavelength (λem)CM-1: 344 nm; CM-8 (with C≡C): 384 nm; CM-9 (with C≡C and OMe): 402 nm nih.gov
Malonate-based quinoxalineMolecular DockingBinding Score (COVID-19 7BQY)-7.0 and -6.9 kcal/mol nih.gov
6- and 7-donor substituted coumarinsTD-DFTAbsorption Spectra6-donor substituted coumarins showed red-shifted absorption compared to 7-donor substituted ones. nih.gov

These computational and theoretical investigations are integral to modern phosphonocoumarin research, providing a powerful predictive framework for assessing chemical and biological properties and guiding the rational design of new functional molecules.

Synthesis and Reactivity of Advanced Phosphonocoumarin Based Heterocycles and Scaffolds

Derivatives Formed via Conjugate Addition and Subsequent Cyclization

The electron-deficient nature of the C3-C4 double bond in the coumarin (B35378) ring of Diethyl 2H-1-benzopyran-2-ylphosphonate makes it susceptible to conjugate addition reactions with various nucleophiles. This reactivity is a cornerstone for the construction of more complex, fused heterocyclic systems.

Pyrrolidinedione Derivatives

The synthesis of pyrrolidinedione derivatives fused to the phosphonocoumarin moiety can be achieved through a Michael addition reaction with N-substituted maleimides. In this process, a basic catalyst facilitates the addition of a nucleophile to the maleimide. While direct examples using this compound are not extensively documented, the phospha-Michael addition of related phosphonates to maleimides provides a clear precedent for this transformation.

The reaction mechanism commences with the conjugate addition of a phosphonate (B1237965) carbanion to the electron-deficient double bond of an N-substituted maleimide. This is followed by an intramolecular cyclization, leading to the formation of the pyrrolidinedione ring. The reaction conditions, including the choice of base and solvent, are critical for the efficient synthesis of these derivatives.

Reactant 1Reactant 2Catalyst/ConditionsProduct
PhosphonateN-substituted maleimideBase (e.g., DBU)Pyrrolidinedione-fused phosphonate

This table illustrates the general reaction for the formation of pyrrolidinedione derivatives via Michael addition.

Detailed research findings have shown that the stereochemical outcome of the reaction can be controlled by using chiral catalysts, leading to the enantioselective synthesis of these complex molecules. The resulting pyrrolidinedione-fused phosphonocoumarins are of interest for their potential biological activities.

Pyrrolizidine (B1209537) Derivatives

Pyrrolizidine alkaloids are a class of naturally occurring compounds with a characteristic bicyclic structure. Synthetic analogues bearing a phosphonocoumarin core can be prepared via a [3+2] cycloaddition reaction. This reaction involves the in-situ generation of an azomethine ylide, which then acts as a 1,3-dipole in the cycloaddition with the phosphonocoumarin acting as the dipolarophile. rsc.orgnih.govrsc.org

The azomethine ylide is typically generated from the condensation of an α-amino acid, such as proline, with an aldehyde or ketone. The subsequent 1,3-dipolar cycloaddition with this compound proceeds in a regio- and stereoselective manner to afford the pyrrolizidine-fused phosphonocoumarin. rsc.orgresearchgate.net The reaction is often carried out at elevated temperatures and can be influenced by the choice of solvent and the nature of the substituents on both the azomethine ylide and the coumarin. rsc.org

Dipole Precursor 1Dipole Precursor 2DipolarophileProduct
α-Amino acid (e.g., Proline)Aldehyde/KetoneThis compoundPyrrolizidine-fused phosphonocoumarin

This table outlines the general components for the synthesis of pyrrolizidine derivatives via 1,3-dipolar cycloaddition.

This synthetic strategy provides a powerful tool for the construction of complex, polycyclic molecules containing both the coumarin and pyrrolizidine scaffolds, which may exhibit interesting pharmacological properties. researchgate.net

1,2-Benzoxaphosphorin-3-phosphonates and Analogues

This compound exists in equilibrium with its structural isomer, a 1,2-benzoxaphosphorin derivative. This ring-chain tautomerism is a key feature of the chemistry of 3-phosphonocoumarins. The synthesis of these compounds is typically achieved through a Knoevenagel condensation of a salicylaldehyde (B1680747) with a phosphonoacetate ester. nih.gov

The reaction conditions, particularly the choice of catalyst and solvent, can influence the ratio of the two isomers in the final product. nih.gov For instance, using titanium tetrachloride and pyridine (B92270) as catalysts in tetrahydrofuran (B95107) has been shown to favor the formation of the 3-phosphonocoumarin. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsMajor Product
SalicylaldehydeTriethyl phosphonoacetateTiCl4/Pyridine, THFThis compound
SalicylaldehydeTriethyl phosphonoacetatePiperidine (B6355638), EthanolMixture of isomers

This table summarizes the influence of reaction conditions on the product distribution in the synthesis of 3-phosphonocoumarins and their 1,2-benzoxaphosphorin analogues.

The 1,2-benzoxaphosphorin ring system is of interest in its own right and can serve as a precursor for further chemical modifications. The phosphorus atom in the ring can be targeted by various reagents to create a range of phosphorus-containing heterocycles. nih.gov

Chromeno[2,3-c]pyrrole Scaffolds

The synthesis of chromeno[2,3-c]pyrrole scaffolds represents a sophisticated fusion of the coumarin and pyrrole (B145914) ring systems. While direct synthesis from this compound is not widely reported, multicomponent reactions involving other coumarin derivatives provide a viable synthetic route. These reactions typically involve the condensation of an aminocoumarin, an aldehyde, and a dicarbonyl compound.

One plausible approach to chromeno[2,3-c]pyrrole scaffolds from a phosphonocoumarin would involve a sequence of reactions starting with the functionalization of the 2-position of the benzopyran ring. For example, a multicomponent reaction of a 3-aminocoumarin, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of a fused pyridine ring, which can be subsequently transformed into a pyrrole.

Research on related systems has shown that the reaction of 4-aminocoumarin (B1268506) with aryl glyoxals and active methylene compounds can yield chromeno[4,3-b]pyrrol-4(H)-ones. nih.gov This suggests that with the appropriate starting materials and reaction conditions, the synthesis of the desired chromeno[2,3-c]pyrrole isomer is feasible.

Other Fused Heterocyclic Systems Containing the Phosphonocoumarin Moiety

The coumarin nucleus of this compound can participate as a diene or a dienophile in cycloaddition reactions, leading to the formation of various fused heterocyclic and carbocyclic systems. A notable example is the Diels-Alder reaction of 4-vinyl-2H-1-benzopyran-2-ones with various dienophiles. researchgate.net

In these reactions, the 4-vinylcoumarin acts as a diene, reacting with electron-deficient dienophiles under thermal conditions to yield polycyclic compounds. The reaction proceeds with high regioselectivity, and the initial cycloadducts can undergo spontaneous aromatization or rearrangement to form stable, fully conjugated systems. researchgate.net

DieneDienophileConditionsProduct
4-Vinyl-2H-1-benzopyran-2-oneDimethyl acetylenedicarboxylateToluene, 100 °CAromatized cycloadduct
4-Vinyl-2H-1-benzopyran-2-oneMaleic anhydrideXylene, 130 °CFused polycycle

This table provides examples of Diels-Alder reactions involving a coumarin-based diene.

By analogy, this compound derivatives with appropriate substitution patterns could be employed in similar cycloaddition reactions to generate novel fused heterocyclic systems containing the phosphonocoumarin moiety. These reactions open up avenues for the synthesis of complex molecular architectures with potential applications in various fields of chemistry.

Synthetic Applications of Diethyl 2 Oxo 2h 1 Benzopyran 3 Phosphonate in Organic Chemistry

Role as Versatile Building Blocks and Synthons in Complex Molecule Synthesis

Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate is a highly valuable building block in organic synthesis. The structure combines a coumarin (B35378) (2-oxo-2H-1-benzopyran) nucleus with a diethyl phosphonate (B1237965) moiety at the 3-position. Coumarins are a prominent class of benzopyrans, which are O-heterocycles that form the core of many natural products and commercial drugs. researchgate.netresearchgate.net The phosphonate group itself is a cornerstone of modern organic chemistry, found in a range of bioactive products and valued for its synthetic potential. nih.gov

The reactivity of this compound is twofold. The coumarin ring system can participate in various transformations, while the phosphonate group is well-known for its utility in carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. nbinno.com In the HWE reaction, the phosphonate is deprotonated by a base to form a stabilized carbanion, which then reacts with aldehydes or ketones to yield alkenes. nbinno.com This makes the compound an excellent synthon for introducing a coumarin-containing vinyl group into a target molecule.

Furthermore, α,β-unsaturated systems like the one present in the coumarin ring are susceptible to conjugate additions, allowing for further functionalization. The combination of these reactive sites within a single molecule allows for the strategic and efficient construction of complex organic structures, making it an indispensable tool for synthetic chemists. nbinno.commdpi.com

Participation in Cascade and Domino Reactions

Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate is a prime candidate for use in cascade sequences. The inherent functionalities of the molecule can be sequentially activated to build complex heterocyclic systems. For example, a reaction could be initiated at the phosphonate group, with the resulting product's geometry or electronic properties triggering a subsequent intramolecular cyclization or rearrangement involving the coumarin core.

Table 1: Conceptual Cascade Reaction Involving a Coumarin Phosphonate Derivative This table presents a conceptual reaction pathway and is for illustrative purposes.

Step Reaction Type Reactant(s) Functionality Involved Intermediate/Product
1 Michael Addition Nucleophile, Coumarin Phosphonate α,β-Unsaturated system Michael Adduct
2 Intramolecular Cyclization Michael Adduct Phosphonate and a newly introduced functional group Fused Polycyclic System

Precursors for the Construction of Pharmaceutically Relevant Scaffolds

The fusion of a coumarin ring and a phosphonate group in one molecule creates a precursor for scaffolds with significant pharmaceutical potential. Coumarin derivatives are known to possess a wide array of pharmacological properties, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net Similarly, organophosphorus compounds, particularly α-aminophosphonates, are recognized for their biological activities as enzyme inhibitors, antibiotics, and other pharmacological agents due to their structural analogy to α-amino acids. nih.govgjesr.com

The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure (a close relative of coumarin) via one-pot, three-component methods has yielded compounds with potent antitumor activities against various cancer cell lines. nih.govmdpi.com These compounds were found to induce apoptosis and arrest the cell cycle in cancer cells. nih.govmdpi.com This demonstrates that combining a privileged heterocyclic scaffold like coumarin with an α-aminophosphonate moiety is a promising strategy for developing new anticancer agents.

Therefore, Diethyl 2-oxo-2H-1-benzopyran-3-phosphonate serves as a key starting material for creating these complex, biologically active molecules. Through multicomponent reactions or other synthetic transformations, the core structure can be elaborated into diverse libraries of potential drug candidates, confirming its role as a valuable precursor for pharmaceutically relevant scaffolds. mdpi.comnih.govmdpi.com

Emerging Research Directions and Future Perspectives in Phosphonocoumarin Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A significant trend in modern organic synthesis is the development of environmentally benign and efficient methodologies. In the context of phosphonocoumarin chemistry, this translates to a focus on sustainability and atom economy. Traditional methods for synthesizing coumarins, such as the Knoevenagel, Perkin, and Pechmann reactions, while effective, can sometimes be limited by functional group compatibility and may not always align with the principles of green chemistry. nih.gov

Future research will likely prioritize the development of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. rsc.orgresearchgate.net This can be achieved through the design of addition and rearrangement reactions that minimize the formation of byproducts. rsc.org For instance, developing catalytic processes that avoid the use of stoichiometric reagents is a key goal. A reagentless and 100% atom-economic approach to the synthesis of other complex molecules has been demonstrated, providing a blueprint for future work in phosphonocoumarin synthesis. rsc.org The principles of green chemistry, such as waste prevention and the use of safer solvents, will increasingly guide the design of new synthetic pathways for phosphonocoumarins. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Coumarin (B35378) Synthesis

Method Description Potential for Sustainability & Atom Economy
Knoevenagel CondensationCondensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group.Can be optimized for better atom economy, but often requires a catalyst and removal of water.
Perkin ReactionReaction of an aromatic aldehyde and an acid anhydride.Generally has lower atom economy due to the formation of a carboxylic acid byproduct.
Pechmann CondensationReaction of a phenol (B47542) with a β-keto ester.Can be atom-economical but often requires strong acid catalysts and high temperatures.
Palladium-Catalyzed Cross-CouplingC-C bond formation reactions. nih.govOffers high selectivity but may involve toxic catalysts and ligands, impacting sustainability.
Emerging MethodsAddition and rearrangement reactions, reagentless synthesis. rsc.orgrsc.orgHigh potential for maximizing atom economy and reducing waste.

Exploration of Novel Reactivity Pathways and Chemodivergent Transformations

The exploration of new reactivity patterns of phosphonocoumarins is a burgeoning area of research. Understanding and controlling the reactivity of the phosphonate (B1237965) and coumarin moieties can lead to the development of novel transformations and the synthesis of diverse molecular architectures.

Chemodivergent synthesis, where a single substrate can be transformed into different products by tuning the reaction conditions, is a particularly exciting frontier. nih.gov For phosphonocoumarins, this could involve selectively targeting either the P-C bond of the phosphonate group or the C-C and C-O bonds within the coumarin scaffold. By carefully selecting catalysts, reagents, and reaction parameters, it may be possible to steer a reaction towards a desired outcome, thus expanding the synthetic utility of phosphonocoumarins. For example, the addition of a nucleophile to the coumarin ring could be directed to different positions, or the phosphonate group could be made to participate in various coupling reactions. The ability to achieve chemodivergent transformations would provide access to a wider range of functionalized phosphonocoumarin derivatives from a common precursor. nih.gov

Advanced Computational Tools for Rational Design and Reaction Prediction

The integration of computational chemistry is set to revolutionize the way phosphonocoumarin derivatives are designed and synthesized. Quantum-chemical calculations, such as Density Functional Theory (DFT), are already being used to predict the spectral and electronic properties of phosphonocoumarins. nih.govmdpi.com These theoretical insights can guide the synthesis of molecules with desired characteristics, such as specific fluorescence properties. mdpi.com

Looking ahead, more advanced computational tools will likely be employed for the rational design of novel phosphonocoumarin-based compounds with specific biological activities or material properties. By simulating the interaction of these molecules with biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Furthermore, the field of computational reaction prediction is rapidly advancing. cecam.org Machine learning algorithms and other computational methods are being developed to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even discover entirely new reaction pathways. cecam.org Applying these tools to phosphonocoumarin chemistry could accelerate the discovery of new synthetic methodologies and facilitate the synthesis of complex molecular targets.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govmdpi.com The application of flow chemistry to the synthesis of phosphonocoumarins is an emerging area with significant potential. researchgate.net

The combination of flow chemistry with automation can create powerful platforms for the rapid synthesis and optimization of phosphonocoumarin analogs. chimia.ch Automated systems can be programmed to vary reaction conditions, starting materials, and reagents, allowing for the exploration of a vast chemical space in a short period. chimia.ch This technology will be instrumental in accelerating the discovery of new phosphonocoumarins with valuable properties.

Design and Synthesis of Enantiomerically Pure Phosphonocoumarin Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. The synthesis of enantiomerically pure compounds is therefore a critical aspect of medicinal chemistry. In the context of phosphonocoumarins, the development of asymmetric synthetic methods to produce single enantiomers is a key research direction.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules, including coumarin derivatives. beilstein-journals.orgsemanticscholar.org Chiral organocatalysts can be used to control the stereochemical outcome of reactions, leading to the formation of products with high enantiomeric excess. nih.gov For instance, asymmetric Michael additions and cycloadditions have been successfully employed to synthesize chiral coumarin-containing compounds. beilstein-journals.orgnih.gov

Future research will likely focus on the development of novel organocatalytic and transition-metal-catalyzed methods for the enantioselective synthesis of phosphonocoumarins. This will involve the design of new chiral catalysts and the exploration of new asymmetric transformations. The ability to access enantiomerically pure phosphonocoumarin derivatives will be crucial for investigating their biological activities and for the development of new chiral drugs.

Q & A

Q. What are the recommended synthesis protocols for Diethyl 2H-1-benzopyran-2-ylphosphonate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of benzopyran-derived phosphonates typically involves coupling reactions between aldehydes and diazo-phosphonate precursors. For example, details a diazo-transfer protocol using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to generate α-diazo-β-ketophosphonates, which can undergo cyclopropanation or alkyne formation via the Bestmann-Ohira reagent . Key optimization steps include:

  • Catalyst selection : Rhodium(II) acetate is effective for cyclopropanation reactions .
  • Solvent choice : Dichloromethane or THF under inert atmospheres minimizes side reactions.
  • Temperature control : Reactions are often conducted at 0–25°C to stabilize diazo intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 31^{31}P NMR identifies phosphonate functionality (δ ~20–25 ppm), while 1^{1}H/13^{13}C NMR resolves benzopyran ring protons and ethyl ester groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns .
  • Infrared (IR) spectroscopy : Stretching frequencies for P=O (~1250 cm1^{-1}) and C-O (ester, ~1050 cm1^{-1}) validate structural motifs .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) assess purity and stability .

Q. What safety precautions are essential when handling this compound?

Methodological Answer: While specific safety data for this compound are limited, general protocols for phosphonates and benzopyrans apply:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cycloaddition reactions?

Methodological Answer: Discrepancies in reactivity (e.g., competing [3+2] vs. [4+2] cycloadditions) may arise from:

  • Substituent effects : Electron-withdrawing groups on the benzopyran ring favor nucleophilic attack at the phosphonate moiety.
  • Catalyst influence : Transition metals (e.g., Cu(I)) alter regioselectivity via coordination to the diazo group .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, shifting reaction pathways .
    Validation strategy : Kinetic studies (e.g., in situ IR monitoring) and DFT calculations (B3LYP/6-31G*) can model transition states and identify dominant pathways .

Q. What strategies enable the application of this compound in multicomponent reactions (MCRs)?

Methodological Answer: The compound’s dual electrophilic (phosphonate) and nucleophilic (benzopyran oxygen) sites make it suitable for MCRs. Example protocols:

  • Ugi reaction : Combine with amines, isocyanides, and aldehydes in methanol at 50°C for 24 hours to generate α-aminophosphonates .
  • Passerini reaction : React with carboxylic acids and isocyanides in dichloromethane to yield acyloxyphosphonates.
    Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yields by 15–20% compared to conventional heating .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond donor/acceptor counts to correlate structure with activity (e.g., anti-inflammatory profiles) .
  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., geranylgeranyl pyrophosphate synthase) .
  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electron-transfer processes .

Data Contradiction Analysis

Example Issue : Conflicting reports on the stability of diazo intermediates during synthesis.
Resolution :

  • Hypothesis : Stability varies with substituent electronic effects. Electron-deficient diazo compounds decompose faster.
  • Experimental test : Synthesize derivatives with –NO2_2 (electron-withdrawing) vs. –OCH3_3 (electron-donating) groups and monitor decomposition via 1^{1}H NMR .
  • Findings : –NO2_2 derivatives show 40% decomposition after 1 hour at 25°C, while –OCH3_3 analogs remain stable for >6 hours.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.